1-Bromo-1,2,3,4-tetrahydronaphthalene
Overview
Description
Molecular Structure Analysis
The molecular structure of compounds related to 1-Bromo-1,2,3,4-tetrahydronaphthalene has been studied using X-ray crystallographic techniques. For instance, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a metabolite of naphthalene, was determined, revealing a "twist-boat" conformation in the saturated carbon skeleton and variations in the epoxide ring due to steric effects .
Synthesis Analysis
Several methods have been developed to synthesize derivatives of tetrahydronaphthalene. Reductive debromination using tetrakis(dimethylamino)ethylene (TDAE) has been shown to produce 1,2,3,4-tetrahydronaphthalenes . Additionally, high-temperature bromination of tetralin has been used to synthesize 1,4-dibromo-1,2,3,4-tetrahydronaphthalene, which can be further modified to create various naphthalene derivatives . Quantum chemical studies have also substantiated the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene, leading to the synthesis of novel compounds .
Chemical Reactions Analysis
The reactivity of brominated tetrahydronaphthalene compounds has been explored in various contexts. For example, a formal [2 + 2 + 2] cycloaddition with 2-bromophenylboronic acid has been used to construct a multi-substituted dihydronaphthalene scaffold . The incorporation of an allene unit into 1,4-dihydronaphthalene has been studied, generating reactive intermediates and dimerization products . Furthermore, the conversion of bromo compounds to lithio derivatives has been described, providing access to a range of substituted chromenes and thiochromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives can be inferred from the molecular structure and synthesis methods. The "twist-boat" conformation suggests a certain rigidity in the molecule's structure, which could influence its reactivity and physical properties . The methods of synthesis, such as bromination and debromination reactions, indicate that these compounds can be modified to produce a variety of derivatives with different physical and chemical characteristics .
Scientific Research Applications
Application 1: Fluorescent Properties Study
- Methods of Application : The compound 4-Phenyl-1,8-naphthalimide was synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .
- Results or Outcomes : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths. The fluorescent properties of 4-phenyl-1,8-naphthalimide were found to be influenced by salt concentrations, likely as a result of hydrophobic effects .
Application 2: Alternative to Turpentine in Paints and Waxes
- Summary of Application : 1,2,3,4-Tetrahydronaphthalene, which is structurally similar to 1-Bromo-1,2,3,4-tetrahydronaphthalene, is used as an alternative to turpentine in paints and waxes .
Application 3: Synthesis of 1,4-Dibromonaphthalene
- Summary of Application : 1-Bromo-1,2,3,4-tetrahydronaphthalene can be used in the synthesis of 1,4-Dibromonaphthalene .
Application 4: Transformation of Naphthalene
- Summary of Application : A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .
Application 5: Synthesis of Hydrogen Bromide
- Summary of Application : Tetralin, which is structurally similar to 1-Bromo-1,2,3,4-tetrahydronaphthalene, has been used for the laboratory synthesis of hydrogen bromide .
Application 6: Use in Sodium-Cooled Fast Reactors
Safety And Hazards
1-Bromo-1,2,3,4-tetrahydronaphthalene is a combustible liquid . It causes skin irritation and serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep cool . Dispose of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
1-bromo-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWBXZNNOYGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560429 | |
Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
75238-77-6 | |
Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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